molecular formula C14H17N3O4S B2787829 Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate CAS No. 545372-76-7

Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2787829
CAS No.: 545372-76-7
M. Wt: 323.37
InChI Key: MJFDZBKJWWADMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate (CAS: 545372-76-7) is a substituted thiophene derivative with the molecular formula C₁₄H₁₇N₃O₄S and a molar mass of 323.37 g/mol . Structurally, it features a cyanoacetyl group at position 2, a dimethylamino carbonyl moiety at position 5, and a methyl substituent at position 4 of the thiophene ring, with an ethyl ester at position 2.

Thiophene derivatives are often synthesized via the Gewald reaction, which involves condensation of ketones, elemental sulfur, and cyanoacetate esters . The compound’s purity (>95% by HPLC) aligns with standards for biologically active molecules, as seen in related thiophene-based studies .

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-5-21-14(20)10-8(2)11(13(19)17(3)4)22-12(10)16-9(18)6-7-15/h5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDZBKJWWADMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate (CAS Number: 545372-76-7) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37 g/mol
Structure: The compound features a thiophene ring, cyanoacetyl and dimethylamino groups, which contribute to its reactivity and biological interactions.

PropertyValue
CAS Number545372-76-7
Molecular FormulaC14H17N3O4S
Molecular Weight323.37 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties: Some investigations have shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, reducing cytokine production in activated immune cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50–200 µg/mL, indicating moderate potency against these pathogens.
  • Anticancer Activity : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could decrease cell viability significantly at concentrations above 25 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound triggers apoptosis through intrinsic pathways.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 5-substituted thiophene-3-carboxylates , which exhibit structural diversity based on substituents at positions 2, 4, and 3. Key analogues include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Hazard Class
Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate 545372-76-7 C₁₄H₁₇N₃O₄S 323.37 Cyanoacetyl (C₂H₂NO), Dimethylamino carbonyl (C₃H₆N₂O) IRRITANT
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate 514218-53-2 C₁₄H₁₆N₂O₅S 324.36 Cyanoacetyl (C₂H₂NO), Diethyl ester groups (C₄H₁₀O₂) Not reported
Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate 546116-25-0 C₁₃H₁₇ClN₂O₄S 332.80 Chloroacetyl (C₂H₂ClO), Dimethylamino carbonyl (C₃H₆N₂O) IRRITANT
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate 514219-45-5 C₁₂H₁₂N₂O₅S 296.30 Cyanoacetyl (C₂H₂NO), Methyl ester groups (C₂H₆O₂) Not reported

Key Differences and Implications

In contrast, the chloroacetyl analogue (CAS 546116-25-0) may exhibit higher reactivity due to the electron-withdrawing chlorine atom, but it also poses greater toxicity risks . Diethyl ester derivatives (e.g., CAS 514218-53-2) have higher molar masses and increased lipophilicity, which could influence pharmacokinetic properties like membrane permeability .

Synthetic Accessibility: Compounds with dimethylamino carbonyl groups (e.g., the target compound) are synthesized using dimethylcarbamoyl chloride or analogous reagents, while diethyl esters require ethyl cyanoacetate and prolonged reflux conditions .

Crystallographic and Stability Profiles: The dimethylamino carbonyl group in the target compound may stabilize crystal packing via hydrogen bonding, as observed in related thiophene structures . In contrast, chloroacetyl derivatives are more prone to hydrolysis, limiting their stability in aqueous environments .

Research Findings and Data

Physicochemical Properties

  • pKa Values: The dimethylamino group in the target compound likely has a pKa of ~11.66, consistent with tertiary amines, influencing its protonation state under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.